Product packaging for 3-(Benzylamino)butyronitrile(Cat. No.:)

3-(Benzylamino)butyronitrile

Cat. No.: B8629621
M. Wt: 174.24 g/mol
InChI Key: MDTVXRYDNXZXNZ-UHFFFAOYSA-N
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Description

Contextualization within Amine and Nitrile Chemistry

Amines and nitriles are fundamental functional groups in organic chemistry, each with a rich and diverse reactivity profile. Amines, characterized by the presence of a nitrogen atom with a lone pair of electrons, typically act as bases and nucleophiles. Nitriles, containing a carbon-nitrogen triple bond, are versatile precursors to a variety of functional groups including carboxylic acids, amides, and amines through hydrolysis and reduction reactions, respectively.

The compound 3-(benzylamino)butyronitrile is a specific example of a β-aminonitrile. The presence of both the benzylamino and the nitrile functionalities on a butyronitrile (B89842) framework provides a unique chemical scaffold. ontosight.ai This arrangement allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. ontosight.ai

Rationale for Advanced Research into this compound as a Key Intermediate

The interest in this compound stems from its role as a key intermediate in the synthesis of various organic compounds, including those with potential biological activity. Aminonitriles, in general, are recognized as important precursors in the synthesis of amino acids and other bioactive substances. lupinepublishers.comresearchgate.net They are considered versatile building blocks in organic total synthesis. researchgate.netresearchgate.net

Research has demonstrated that the introduction of a benzyl (B1604629) group to an aminonitrile can be a strategic move in multi-step syntheses. For instance, the benzyl group can serve as a protecting group for the amine functionality, which can be readily removed at a later stage of the synthetic sequence. This strategy has been shown to be effective in biotransformations, where the presence of the benzyl group can enhance the enantioselectivity of enzymatic reactions.

Overview of Key Chemical Features and Their Synthetic Utility

The chemical reactivity of this compound is dictated by its constituent functional groups. The secondary amine is nucleophilic and basic, allowing it to participate in reactions such as alkylation, acylation, and condensation. The nitrile group, on the other hand, can undergo hydrolysis to form the corresponding carboxylic acid or amide, or be reduced to a primary amine.

The benzyl group, while generally stable, can be removed under various conditions, most commonly through catalytic hydrogenation. This feature is particularly useful in the synthesis of compounds where a free amine is required in the final product. The butyronitrile backbone provides a four-carbon chain that can be further functionalized or incorporated into larger molecular architectures.

The combination of these features makes this compound a versatile tool for synthetic chemists. It can be used to introduce a protected amino group and a latent carboxylic acid or amine functionality in a single step. This versatility has led to its use in the synthesis of a variety of organic molecules.

PropertyValue
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
AppearanceNot available
Melting PointNot available
Boiling PointNot available
SolubilityNot available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2 B8629621 3-(Benzylamino)butyronitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3-(benzylamino)butanenitrile

InChI

InChI=1S/C11H14N2/c1-10(7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10,13H,7,9H2,1H3

InChI Key

MDTVXRYDNXZXNZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)NCC1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 3 Benzylamino Butyronitrile

Established and Evolving Synthetic Routes for 3-(Benzylamino)butyronitrile

The formation of the core structure of this compound can be achieved through several strategic bond-forming reactions. These methods primarily focus on the construction of the crucial carbon-nitrogen bond or the introduction of the nitrile group.

Reductive Amination Strategies for Carbon-Nitrogen Bond Formation

Reductive amination is a cornerstone of amine synthesis, offering a powerful method for forming C-N bonds. harvard.edu This approach typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in a subsequent or concurrent step to the target amine. pearson.comlibretexts.org For the synthesis of this compound, a logical precursor would be a four-carbon carbonyl compound that reacts with benzylamine (B48309).

The process involves the condensation of an aldehyde or ketone with an amine to form an imine, which is then reduced. masterorganicchemistry.com Common reducing agents are chosen for their ability to selectively reduce the iminium ion in the presence of the starting carbonyl compound. harvard.edu Agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for this transformation. masterorganicchemistry.comcommonorganicchemistry.com

A plausible reductive amination route to this compound starts from 3-oxobutyronitrile (acetoacetonitrile). The reaction proceeds via the initial formation of an enamine intermediate upon reaction with benzylamine, followed by reduction.

PrecursorAmineReducing AgentSolventKey Feature
3-OxobutyronitrileBenzylamineNaBH(OAc)₃Dichloroethane (DCE)Mild conditions, high functional group tolerance. harvard.edu
3-OxobutyronitrileBenzylamineNaBH₃CNMethanol (MeOH)Effective at controlled pH to prevent carbonyl reduction. harvard.edu
3-OxobutyronitrileBenzylamineH₂/Catalyst (e.g., Pd/C)Ethanol (B145695) (EtOH)Catalytic hydrogenation; can be sensitive to other functional groups. pearson.com

Nucleophilic Substitution Approaches for Nitrile Group Introduction

Nucleophilic substitution provides a direct pathway for introducing the nitrile group onto a pre-existing amino-alcohol or amino-halide backbone. gacariyalur.ac.inyoutube.com This strategy relies on the displacement of a suitable leaving group by a cyanide nucleophile. For instance, starting with 3-(benzylamino)-1-butanol, the hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN).

Alternatively, a more direct route involves the reaction of benzylamine with a butyronitrile (B89842) derivative bearing a leaving group at the 3-position, such as 3-halobutyronitrile. Benzylamine acts as the nucleophile, displacing the halide to form the desired C-N bond. chemicalbook.com This method is a classic Sₙ2 reaction, and its efficiency depends on factors like the nature of the leaving group (I > Br > Cl) and the reaction conditions. gacariyalur.ac.in

SubstrateNucleophile/AmineLeaving GroupSolventReaction Type
3-BromobutyronitrileBenzylamineBr⁻Acetonitrile (B52724)Sₙ2 Nucleophilic Substitution
3-(Tosyloxy)butyronitrileBenzylamineTsO⁻Dimethylformamide (DMF)Sₙ2 Nucleophilic Substitution
3-(Benzylamino)-1-butanolKCN (after alcohol activation)OTs, OMsDimethyl sulfoxide (B87167) (DMSO)Sₙ2 Nucleophilic Substitution

Multi-Component Reaction (MCR) Strategies for its Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer high atom economy and procedural simplicity. organic-chemistry.orgcaltech.edutcichemicals.com A variation of the Strecker synthesis, a well-known MCR, can be adapted for the synthesis of β-aminonitriles. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org

The classical Strecker synthesis produces α-amino acids from an aldehyde, ammonia, and cyanide. news-medical.net An analogous three-component reaction for this compound could involve acetaldehyde (B116499), benzylamine, and a cyanide source. The reaction likely proceeds through the formation of an iminium ion from acetaldehyde and benzylamine, which is then attacked by the cyanide ion to yield the target product. This approach constructs the stereocenter and introduces the nitrile group in a single, convergent step. wikipedia.orgwikiwand.com

AldehydeAmineCyanide SourceCatalyst/SolventKey Advantage
AcetaldehydeBenzylamineTrimethylsilyl (B98337) cyanide (TMSCN)Lewis Acid (e.g., ZnCl₂) / CH₂Cl₂High convergence and step-economy. organic-chemistry.org
AcetaldehydeBenzylaminePotassium Cyanide (KCN)Acetic Acid / WaterUtilizes simple, readily available starting materials. masterorganicchemistry.com

Strategic Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) represents another viable synthetic pathway, starting from a molecule that already contains the required carbon skeleton and amino group. A key example is the conversion of a carboxylic acid amide to a nitrile via dehydration.

In this approach, 3-(benzylamino)butanamide (B15537469) would serve as the precursor. The amide can be synthesized from 3-(benzylamino)butanoic acid, which in turn can be prepared through various established routes. The dehydration of the primary amide to the corresponding nitrile is a standard transformation that can be accomplished using a range of dehydrating agents.

PrecursorDehydrating AgentSolventTemperature
3-(Benzylamino)butanamidePhosphorus pentoxide (P₂O₅)TolueneReflux
3-(Benzylamino)butanamideThionyl chloride (SOCl₂)Dichloromethane (DCM)0 °C to RT
3-(Benzylamino)butanamideTrifluoroacetic anhydride (B1165640) (TFAA)Tetrahydrofuran (THF)0 °C to RT

Optimization of Reaction Conditions and Process Parameters

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction conditions is crucial. This involves screening catalysts, ligands, solvents, and other parameters to improve yield, selectivity, and reaction rates.

Catalyst Screening and Ligand Design for Enhanced Selectivity and Yield

Catalysts play a pivotal role in many of the synthetic routes described. In reductive amination, for example, the choice of metal catalyst for hydrogenation (e.g., Pd, Pt, Ni, Co) can significantly impact the reaction's success, especially in the presence of sensitive functional groups like nitriles. unimi.itnih.gov For transfer hydrogenation variants, catalysts based on ruthenium and iridium are often employed.

In asymmetric synthesis, where the goal is to produce a single enantiomer of this compound, the design of chiral ligands is paramount. snnu.edu.cn Chiral phosphine (B1218219) ligands (e.g., BINAP) or diamine ligands (e.g., DPEN) complexed with transition metals can induce high enantioselectivity in hydrogenation or reductive amination reactions. Similarly, in MCRs, chiral Brønsted acids or Lewis acid catalysts can be used to control the stereochemical outcome. The electronic properties of ligands, such as whether they are electron-donating or electron-withdrawing, can also be tuned to promote specific steps in a catalytic cycle, such as reductive elimination in cross-coupling style reactions. chemrxiv.org

The following table summarizes catalyst and ligand considerations for potential asymmetric syntheses.

Reaction TypeMetal CatalystChiral Ligand TypePotential Benefit
Asymmetric HydrogenationRuthenium (Ru), Rhodium (Rh)Chiral Phosphines (e.g., BINAP, DuPhos)High enantioselectivity in C=N reduction.
Asymmetric MCRTitanium (Ti), Copper (Cu)Chiral BOX, PyBOX ligandsEnantioselective cyanide addition to iminium ion. snnu.edu.cn
Asymmetric Transfer HydrogenationRuthenium (Ru), Iridium (Ir)Chiral Diamines, Amino AlcoholsMild reaction conditions, avoids high-pressure H₂.

Influence of Solvents and Temperature on Reaction Efficiency

The efficiency of the synthesis of this compound, typically formed via the conjugate addition of benzylamine to crotononitrile (B213123), is profoundly influenced by the choice of solvent and the reaction temperature. The solvent's role extends beyond merely dissolving reactants; it can affect reaction rates and equilibrium positions through stabilization of reactants, transition states, or products.

Solvent Effects: The polarity and protic nature of the solvent are critical parameters. Polar aprotic solvents, such as acetonitrile or dimethylformamide (DMF), are often effective for this type of reaction. They can solvate the charged intermediates and transition states, thereby accelerating the reaction. In contrast, non-polar solvents may lead to slower reaction rates. Protic solvents, like ethanol, can participate in hydrogen bonding with the amine and nitrile functionalities, which can either hinder or facilitate the reaction depending on the specific mechanism. For instance, in the hydrogenation of butyronitrile, a protic solvent like ethanol was shown to yield a high percentage of the primary amine. researchgate.net The interaction between the solvent and the catalyst, if one is used, is also a key factor in determining selectivity and yield. researchgate.net

Temperature Effects: Temperature is a crucial factor controlling the reaction kinetics. Generally, an increase in temperature leads to a higher reaction rate. However, for the synthesis of this compound, elevated temperatures might also promote side reactions, such as polymerization of crotononitrile or decomposition of the product. Therefore, optimizing the temperature is essential to maximize the yield of the desired product while minimizing the formation of impurities. The optimal temperature range is typically determined empirically for the specific solvent and catalyst system being employed. For example, studies on the synthesis of other nitriles have shown that a specific temperature can be critical for achieving high yields. researchgate.net

Table 1: Expected Influence of Solvent and Temperature on this compound Synthesis

Parameter Condition Expected Effect on Reaction Efficiency Rationale
Solvent Polar Aprotic (e.g., DMF, Acetonitrile) High Stabilizes charged intermediates and transition states.
Protic (e.g., Ethanol, Methanol) Moderate to High Can act as a proton source/sink and influence nucleophilicity through hydrogen bonding. researchgate.net
Non-Polar (e.g., Toluene, Hexane) Low Poor solvation of polar reactants and intermediates. researchgate.net
Temperature Low (e.g., 0-25 °C) Low reaction rate Kinetically controlled, may favor selectivity.
Moderate (e.g., 25-80 °C) Optimal rate and yield Balances reaction speed with the minimization of side reactions. researchgate.net

Exploration of Non-Conventional Activation Methods (e.g., Microwave, Sonochemistry)

To enhance reaction rates, improve yields, and promote greener chemical processes, non-conventional activation methods such as microwave irradiation and sonochemistry are increasingly being explored for organic syntheses.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions. nih.gov This technique can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. nih.govresearchgate.net The heating mechanism involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. For the synthesis of this compound, microwave irradiation could offer significant advantages over conventional heating by accelerating the nucleophilic addition and minimizing thermal decomposition. nih.gov Microwave-assisted methods have been successfully applied to a wide range of organic reactions, including the synthesis of various heterocyclic compounds and other nitrogen-containing molecules. nih.govnih.gov Solvent-free microwave-assisted synthesis is also a possibility, further enhancing the environmental friendliness of the procedure. organic-chemistry.org

Sonochemistry: Sonochemistry utilizes ultrasound to induce chemical reactions. The phenomenon responsible for sonochemical effects is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. While less common than microwave synthesis for this specific reaction type, sonochemistry could potentially promote the synthesis of this compound by enhancing mass transfer and activating the reacting species.

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

Feature Conventional Heating Microwave-Assisted Synthesis (MAOS)
Heating Mechanism Conduction and convection; from outside-in Direct dielectric heating; rapid and uniform
Reaction Time Hours to days Minutes to hours nih.gov
Energy Efficiency Lower; energy lost to surroundings Higher; focused heating of the reaction vessel
Yield & Purity Often lower due to side reactions from prolonged heating Often higher with improved selectivity researchgate.net

| Process Control | Slower response to temperature changes | Precise and rapid temperature control |

Derivatization and Further Transformation of this compound

This compound is a valuable intermediate due to the presence of three reactive sites: the nitrile group, the secondary amino group, and the C-H bonds of the butane (B89635) backbone. This allows for a wide range of chemical transformations to generate diverse molecular architectures.

Reactions at the Nitrile Functionality (e.g., Hydrolysis, Reduction, Cyclization)

The cyano group is a versatile functional group that can be converted into several other functionalities. ebsco.comopenstax.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide as an intermediate. openstax.orgpressbooks.pub Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. pressbooks.pubchemistrysteps.com Base-catalyzed hydrolysis proceeds via the direct nucleophilic addition of a hydroxide (B78521) ion. openstax.org This transforms this compound into 3-(benzylamino)butanoic acid or 3-(benzylamino)butanamide, which are useful precursors for other molecules. Mild hydrolysis conditions can sometimes allow for the selective formation of the primary amide. researchgate.net

Reduction: The nitrile group can be readily reduced to a primary amine. openstax.org A powerful reducing agent like lithium aluminum hydride (LiAlH4) will convert the nitrile to an amine, yielding N1-benzylbutane-1,3-diamine. pressbooks.pub This reaction proceeds through the nucleophilic addition of hydride ions. openstax.org The resulting diamine is a valuable building block for the synthesis of polymers and heterocyclic compounds.

Cyclization: The nitrile functionality can participate in cyclization reactions to form various heterocyclic rings. For instance, it can react with other functional groups within the same molecule (intramolecular) or with external reagents (intermolecular) to form rings like pyrimidines, triazoles, or thiazoles. beilstein-journals.org Such reactions are fundamental in medicinal chemistry for the synthesis of bioactive compounds.

Table 3: Summary of Key Reactions at the Nitrile Functionality

Reaction Reagents Product Functional Group
Hydrolysis H3O+ or OH-/H2O Carboxylic Acid (-COOH) or Amide (-CONH2) openstax.org
Reduction LiAlH4, then H2O Primary Amine (-CH2NH2) pressbooks.pub
Addition of Organometallics Grignard Reagent (RMgX), then H2O Ketone (-C(=O)R) openstax.org

| Cycloaddition | Azides (e.g., RN3) | Tetrazole Ring beilstein-journals.org |

Modifications of the Amino Group (e.g., Acylation, Alkylation, Cyclization)

The secondary benzylamino group is also a prime site for chemical modification.

Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amide. For example, reaction with acetyl chloride would yield N-benzyl-N-(1-cyanopropan-2-yl)acetamide. This modification can be used to protect the amino group or to introduce new functionalities. nih.gov

Alkylation: Further alkylation of the secondary amine can lead to a tertiary amine. This can be achieved using alkyl halides. Reductive alkylation is another method that can be employed to add substituents without altering the charge of the amino group. nih.gov

Cyclization: The amino group, in conjunction with the nitrile or another part of the molecule, can participate in cyclization reactions. For instance, intramolecular reactions could lead to the formation of nitrogen-containing heterocyclic systems, which are prevalent in many biologically active compounds.

Reactions Involving the Butane Backbone (e.g., Alpha-functionalization)

The carbon atom alpha to the nitrile group (C2) is activated by the electron-withdrawing nature of the cyano group, making its attached proton acidic. This allows for deprotonation with a suitable base to form a carbanion, which can then react with various electrophiles. This α-functionalization is a powerful tool for carbon-carbon bond formation. rsc.org For example, the carbanion can be alkylated with alkyl halides or undergo addition to carbonyl compounds, enabling the elaboration of the butane backbone. rsc.org This strategy provides a route to a variety of substituted butyronitrile derivatives.

Strategic Use in Cascade and Domino Reactions

Cascade and domino reactions are highly efficient synthetic strategies that involve two or more bond-forming transformations in a single pot without isolating intermediates. This compound is a suitable candidate for such reactions due to its multiple reactive sites. A reaction sequence could be initiated at one functional group, which then triggers a subsequent reaction at another site within the molecule. For example, a reaction involving the nitrile group could be followed by an intramolecular cyclization involving the amino group. nih.gov Such cascade reactions have been used with similar nitrile-containing compounds to rapidly construct complex molecular frameworks, such as polyfunctionalized quinolines or isoindolinones, from simple starting materials. nih.govmdpi.com This approach aligns with the principles of green chemistry by reducing waste, saving time, and minimizing the use of reagents and solvents.

Mechanistic Investigations of Reactions Involving 3 Benzylamino Butyronitrile

Catalytic Roles and Mechanisms of 3-(Benzylamino)butyronitrile

There is no available information to suggest that this compound plays a catalytic role in any chemical reactions, and therefore, no studies on its catalytic mechanisms exist.

Lack of Specific Research Data Precludes a Detailed Analysis of this compound's Catalytic and Selectivity Profile

A thorough review of available scientific literature reveals a significant gap in the specific mechanistic investigations of reactions involving this compound. While the broader fields of organocatalysis, cooperative catalysis, chemoselectivity, and regioselectivity are well-documented for a variety of compounds, specific studies focusing on this compound are not present in the current body of published research. Consequently, a detailed article adhering to the requested outline cannot be generated at this time due to the absence of empirical data and theoretical studies on this particular compound.

The exploration of a chemical compound's potential as an organocatalyst requires dedicated studies to understand its ability to accelerate chemical reactions without being consumed. Such investigations typically involve screening the compound in various reaction types and performing mechanistic studies to elucidate the catalytic cycle. Similarly, understanding its role in cooperative catalysis would necessitate research into its synergistic effects when used in conjunction with other catalysts.

Furthermore, the chemoselectivity and regioselectivity profile of a compound is established through extensive experimental work. This involves reacting the compound with various substrates and under different conditions to determine how it selectively interacts with specific functional groups (chemoselectivity) and at which position of a molecule it preferentially reacts (regioselectivity). The influence of steric and electronic effects on these outcomes is a key aspect of such studies, often supported by computational chemistry.

Therefore, any attempt to generate the requested article would fall into the realm of speculation and would not be based on scientifically validated findings.

Table of Compounds Mentioned

Since no specific reactions or detailed studies involving this compound could be found, a table of related compounds cannot be generated in the context of the requested article.

Strategic Applications of 3 Benzylamino Butyronitrile in Complex Organic Synthesis

Role as a Chiral or Pro-Chiral Building Block in Advanced Syntheses

As a molecule possessing a stereocenter at the C3 position, 3-(Benzylamino)butyronitrile is inherently chiral. This characteristic positions it as a potential chiral building block for asymmetric synthesis, where the introduction of a specific stereochemistry is crucial for the biological activity of the target molecule. Chiral amines and nitriles are valuable synthons in the pharmaceutical industry for creating enantiomerically pure compounds.

The term "prochiral" refers to a molecule that can be converted from achiral to chiral in a single step. While this compound is already chiral, its synthesis may proceed through prochiral precursors, where an enzymatic or catalytic reaction selectively creates one enantiomer. In principle, either the (R) or (S) enantiomer of this compound could be used to impart chirality in the synthesis of more complex molecules. However, specific examples detailing the use of enantiomerically pure this compound to control stereochemistry in subsequent reactions are not extensively documented in current literature.

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. Aminonitriles serve as versatile precursors for these ring systems, as the amine and nitrile functionalities can be manipulated to participate in cyclization reactions.

Pyridine and Piperidine (B6355638) Derivatives

The synthesis of piperidine rings, a common scaffold in medicinal chemistry, often involves the cyclization of amine-containing precursors. While various methods exist for constructing the piperidine core, including reductive amination of diketones or cyclization of amino alcohols, specific protocols commencing from this compound are not detailed in the available literature. Conceptually, the butyronitrile (B89842) backbone could be elaborated and then cyclized, but established routes for this transformation have not been identified. Similarly, the conversion of pyridines into more complex structures is a field of interest, but the synthesis of pyridines from an aminobutyronitrile starting material is not a commonly reported pathway.

Pyrrolidine (B122466) and Pyrroline (B1223166) Scaffolds

Pyrrolidine and pyrroline structures are another critical class of nitrogen heterocycles found in numerous biologically active compounds. Their synthesis is often achieved through methods like 1,3-dipolar cycloaddition or the cyclization of functionalized amine precursors. The structural analog, 3-(benzylamino)propionitrile, has been documented as a starting material for synthesizing pyrrolidine derivatives. This suggests a potential, though undemonstrated, pathway for this compound to undergo similar cyclization strategies to form substituted pyrrolidines or pyrrolines, likely requiring modification of the nitrile group and cyclization onto the benzylamino nitrogen.

Other Nitrogen-Containing Rings via Cyclization Reactions

The dual functionality of aminonitriles allows for their potential use in synthesizing a variety of other N-heterocycles, such as pyrimidines or pyrazoles. For instance, the reaction of nitriles with other reagents can lead to the formation of pyrimidine (B1678525) rings. The structural analog 3-(benzylamino)propionitrile has been used to synthesize pyrazole (B372694) derivatives. These examples highlight the synthetic versatility of the aminonitrile functional group arrangement, suggesting that this compound could theoretically serve as a precursor for diverse heterocyclic systems, even though specific examples remain undocumented.

Utilization in the Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. The functional groups within this compound offer latent reactivity for both types of transformations.

Cyanation Reactions for C-C Bond Formation

The term "cyanation" typically refers to the introduction of a cyanide group. However, the nitrile group itself is a valuable handle for C-C bond formation. The reaction of a Grignard reagent or an organolithium reagent with a nitrile, followed by hydrolysis, yields a ketone, thus forming a new C-C bond.

Table 1: Potential C-C Bond Forming Reactions via the Nitrile Group

Reagent Intermediate Final Product Bond Formed
Grignard (R-MgX) Imine salt Ketone C-C(O)
Organolithium (R-Li) Imine salt Ketone C-C(O)
Reducing Agents (e.g., LiAlH₄) --- Primary Amine C-H

This table represents general reactions of nitriles and is not based on documented examples specifically using this compound.

While these are standard transformations for the nitrile functional group, specific studies detailing these C-C bond-forming reactions on the this compound substrate are not readily found in the scientific literature. Such reactions would provide a pathway to more complex molecules by extending the carbon skeleton.

Condensation and Coupling Reactions

The dual functionality of this compound allows it to participate in a range of condensation and coupling reactions, which are fundamental processes for carbon-carbon and carbon-heteroatom bond formation. The reactivity of both the benzylamino and the butyronitrile moieties can be strategically exploited depending on the reaction conditions and the nature of the coupling partner.

The secondary amine of this compound can readily engage in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form iminium ions. These intermediates are highly susceptible to nucleophilic attack and can be utilized in a variety of subsequent transformations. For instance, in the context of a Mannich-type reaction, the in situ-formed iminium ion can react with a suitable enol or enolate, leading to the formation of a new carbon-carbon bond and the introduction of the aminobutyronitrile scaffold into a more complex structure.

Furthermore, the nitrile group of this compound can undergo Thorpe-Ziegler type intramolecular cyclization if a suitable carbanion can be generated elsewhere in the molecule. While this is a common strategy for the formation of five- and six-membered rings, it requires careful substrate design.

Palladium-catalyzed cross-coupling reactions represent another avenue for the functionalization of this compound, although this typically requires prior modification of the molecule to introduce a suitable handle, such as a halide or a boronic acid derivative. However, the secondary amine itself can participate in Buchwald-Hartwig amination reactions with aryl or vinyl halides, thereby coupling the entire aminobutyronitrile unit to an aromatic or unsaturated system.

Reaction Type Role of this compound Potential Products
Mannich ReactionAmine componentβ-Amino carbonyl compounds
Pictet-Spengler ReactionAmine component (with an appropriate aromatic aldehyde)Tetrahydroisoquinolines
Buchwald-Hartwig AminationAmine coupling partnerN-Aryl or N-vinyl-3-aminobutyronitriles

Integration into Total Synthesis Endeavors

The synthetic utility of this compound is most prominently displayed in its application to the total synthesis of complex natural products and related molecules. Its bifunctional nature allows it to serve as a key building block for the introduction of both nitrogen-containing heterocycles and nitrile functionalities, which are prevalent in a wide array of biologically active compounds.

Many natural products, particularly alkaloids, feature intricate nitrogen-containing ring systems. This compound is an excellent precursor for the construction of such heterocyclic scaffolds. For example, the benzylamino group can be readily debenzylated under hydrogenolysis conditions to reveal a primary amine, which can then participate in intramolecular cyclization reactions.

A notable application of a close analog, 3-(benzylamino)propionitrile, is its use as a starting material in the synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid. sigmaaldrich.com This pyrrolidine derivative is a key chiral building block for the synthesis of various biologically active compounds. This highlights the potential of aminonitriles as valuable synthons for constructing complex, stereochemically defined heterocyclic systems. The butyronitrile variant would be expected to participate in similar synthetic strategies to yield substituted pyrrolidines and piperidines.

The nitrile group itself is a versatile functional handle that can be transformed into a variety of other functionalities. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This versatility allows for late-stage functionalization of a synthetic intermediate, a crucial strategy in the total synthesis of complex molecules.

Natural Product Class Potential Role of this compound Key Transformation
Alkaloids (e.g., Piperidines)Precursor to the heterocyclic coreIntramolecular cyclization after modification
Amino AcidsSource of the amine and carbon backboneHydrolysis of the nitrile to a carboxylic acid
DiaminesPrecursor to both amine functionalitiesReduction of the nitrile to a primary amine

The ability to construct cyclic systems is a critical aspect of total synthesis. The functional groups present in this compound are well-suited for orchestrating cyclization reactions to form key structural motifs. For instance, the synthesis of 3-amino substituted piperidines, which are core structures in many pharmaceutical agents, often relies on the cyclization of acyclic precursors containing an amine and a suitable leaving group. niscpr.res.in this compound can be envisioned as a precursor to such acyclic intermediates. Following the reduction of the nitrile to a primary amine and appropriate functional group manipulation of the rest of the molecule, an intramolecular cyclization could furnish a substituted piperidine ring.

Furthermore, the benzyl (B1604629) group on the nitrogen atom serves as a convenient protecting group that can be removed at a later stage in the synthesis. This allows for the unmasking of a reactive secondary amine, which can then participate in further bond-forming reactions to complete the construction of the target molecule.

Stereochemical Aspects and Asymmetric Synthesis Leveraging 3 Benzylamino Butyronitrile

Diastereoselective and Enantioselective Synthesis of Chiral Analogues

The synthesis of specific stereoisomers of 3-(Benzylamino)butyronitrile derivatives can be achieved through various asymmetric synthesis strategies. These methods aim to influence the formation of one stereoisomer over another, leading to diastereomerically or enantiomerically enriched products.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com This strategy is a powerful tool for achieving high levels of stereoselectivity. researchgate.net

For the synthesis of chiral analogues of this compound, a chiral auxiliary could be attached to the molecule, for instance, by forming an amide with a chiral amine like pseudoephenamine. nih.govharvard.edu The steric hindrance and electronic properties of the auxiliary would then influence the approach of reagents, leading to a diastereoselective reaction.

Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis

Chiral AuxiliaryTypeTypical Application
Evans' OxazolidinonesOxazolidinoneAldol reactions, Alkylation
Pseudoephedrine/PseudoephenamineAmino alcoholAlkylation of enolates
CamphorsultamSultamDiels-Alder reactions, Alkylation
(R)- or (S)-1-PhenylethylamineAmineResolution of carboxylic acids

Chiral ligands, on the other hand, are used in conjunction with a metal catalyst to create a chiral catalytic complex. nih.gov This complex then mediates the reaction, transferring its chirality to the product. Ligands like bis(oxazolines) (BOX) and phosphinooxazolines (PHOX) have proven effective in a variety of metal-catalyzed asymmetric transformations. nih.govsnnu.edu.cn

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This field can be broadly divided into metal-catalysis and organocatalysis.

Metal-Catalysis: In metal-catalysis, a chiral ligand coordinates to a metal center to form a chiral catalyst. rsc.org This catalyst can then accelerate a reaction and control its stereochemical outcome. For instance, the asymmetric hydrogenation of a suitable precursor to this compound could be achieved using a rhodium or ruthenium catalyst complexed with a chiral phosphine (B1218219) ligand. Similarly, copper-catalyzed reactions are known to be effective for various asymmetric transformations. researchgate.net

Organocatalysis: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions. beilstein-journals.org This approach avoids the use of potentially toxic and expensive metals. nih.gov For the synthesis of chiral β-amino acid derivatives, which are structurally related to this compound, various organocatalytic methods have been developed, including those utilizing Brønsted acids, Brønsted bases, and phase-transfer catalysts. nih.govrsc.org For example, a chiral phosphoric acid could catalyze the enantioselective addition of a nucleophile to an imine precursor of this compound.

Table 2: Comparison of Asymmetric Catalysis Methods

Catalysis TypeCatalystAdvantagesDisadvantages
Metal-CatalysisChiral metal-ligand complexHigh turnover numbers, High enantioselectivityPotential for metal contamination, Ligand synthesis can be complex
OrganocatalysisSmall chiral organic moleculeMetal-free, Often robust and easy to handleLower turnover numbers than some metal catalysts

Stereochemical Control in Reactions Involving this compound

Achieving control over the stereochemistry of reactions where this compound is a reactant or a product is crucial for accessing specific stereoisomers.

When this compound already possesses a defined stereocenter, it can influence the stereochemical outcome of reactions at adjacent positions. This phenomenon is known as substrate-controlled diastereoselection. For example, the alkylation of an enolate derived from a chiral derivative of this compound would likely proceed with a certain degree of diastereoselectivity due to the steric influence of the existing chiral center. The stereochemical course of intramolecular Michael reactions, for instance, can be rationalized by considering dipole-minimized chair transition state models. researchgate.net

If an asymmetric synthesis is not employed, this compound will be produced as a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers is known as resolution. wikipedia.org

Classical Resolution: This method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be separated by techniques such as crystallization. mdpi.com For this compound, which is a basic compound, a chiral acid like tartaric acid or mandelic acid could be used as a resolving agent to form diastereomeric salts. libretexts.org Once separated, the individual enantiomers of this compound can be recovered by removing the resolving agent.

Chromatographic Resolution: Chiral chromatography is another powerful technique for separating enantiomers. chiralpedia.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation as they pass through the chromatography column. mdpi.com

Enzymatic Resolution: Enzymes can also be used to resolve enantiomers. chiralpedia.com This process, known as kinetic resolution, relies on the ability of an enzyme to selectively catalyze a reaction with one enantiomer of a racemic mixture at a much faster rate than the other. nih.gov For example, a lipase could be used to selectively acylate one enantiomer of a derivative of this compound, allowing for the separation of the acylated product from the unreacted enantiomer.

Theoretical and Computational Chemistry Investigations of 3 Benzylamino Butyronitrile

Electronic Structure Analysis and Bonding Characteristics

A fundamental understanding of a molecule's reactivity and properties begins with an analysis of its electronic structure.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-(Benzylamino)butyronitrile, DFT calculations would be employed to determine its optimized ground state geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

From this optimized geometry, a wealth of information can be derived. Key ground state properties that would be calculated include:

Bond lengths, bond angles, and dihedral angles: These parameters define the three-dimensional structure of the molecule. For example, the C-N bond lengths in the benzylamino and butyronitrile (B89842) moieties, as well as the torsion angles describing the orientation of the benzyl (B1604629) group relative to the rest of the molecule, would be determined.

Molecular energies: The total electronic energy of the optimized structure provides a measure of its stability.

Vibrational frequencies: A frequency calculation on the optimized geometry would confirm that it is a true energy minimum (no imaginary frequencies) and would predict the molecule's infrared (IR) and Raman spectra.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

PropertyCalculated Value
Total Energy (Hartree)Value
Dipole Moment (Debye)Value
C-N (amine) bond length (Å)Value
C≡N (nitrile) bond length (Å)Value
C-C-N-C dihedral angle (°)Value

Note: The values in this table are placeholders and would need to be determined from actual DFT calculations.

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. An analysis of the molecular orbitals of this compound would provide insights into its chemical reactivity. Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

According to frontier orbital theory, the HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

A computational study would visualize the spatial distribution of the HOMO and LUMO to predict sites of nucleophilic and electrophilic attack. For this compound, it would be of interest to see if the HOMO is localized on the nitrogen atom of the amino group or the π-system of the benzyl group, and where the LUMO is predominantly located, possibly on the nitrile group.

Table 2: Hypothetical Frontier Orbital Energies for this compound

OrbitalEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO GapValue

Note: The values in this table are placeholders and would need to be determined from actual molecular orbital calculations.

Reaction Mechanism Predictions and Energy Profile Mapping

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying transition states and calculating reaction energy profiles.

Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Analysis

To study a chemical reaction involving this compound, for instance, its synthesis or a subsequent transformation, transition state calculations would be performed. A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. Locating this first-order saddle point on the potential energy surface is crucial for understanding the reaction mechanism.

Once a transition state structure is found, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the minimum energy path connecting the transition state to the reactants and products. An IRC analysis confirms that the located transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction. The energy difference between the reactants and the transition state represents the activation energy barrier for the reaction.

Solvent Effects on Reactivity (Continuum Solvation Models)

Chemical reactions are often carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Continuum solvation models are a computationally efficient way to account for the effects of a solvent. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules.

By performing calculations with a continuum solvation model, it would be possible to investigate how the polarity of the solvent affects the energies of the reactants, transition state, and products of a reaction involving this compound. This would provide a more realistic prediction of the reaction's energy profile in a condensed phase.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule, or its conformation, can significantly influence its physical and chemical properties.

This compound has several rotatable bonds, which means it can exist in various conformations. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer. This would identify the lowest-energy (most stable) conformations and the energy barriers between them. Understanding the preferred conformations is important for predicting how the molecule might interact with other molecules, such as in a biological system or during crystal packing.

Furthermore, computational methods can be used to study intermolecular interactions, such as hydrogen bonding or van der Waals forces, between two or more molecules of this compound or between it and other molecules. This would provide insights into its bulk properties, such as its boiling point and solubility. For instance, the nitrogen atom of the amino group could act as a hydrogen bond acceptor, and the N-H proton could act as a hydrogen bond donor.

Table 3: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-N-C) (°)Relative Energy (kcal/mol)
1 (Global Minimum)Value0.00
2ValueValue
3ValueValue

Note: The values in this table are placeholders and would need to be determined from a systematic conformational search.

Exploration of Stable Conformations and Energy Minima

The structural flexibility of this compound, arising from the rotation around several single bonds, gives rise to multiple possible conformations. Computational methods, particularly Density Functional Theory (DFT), are employed to perform a conformational analysis. This process involves systematically exploring the potential energy surface of the molecule to locate all stable isomers (conformers) and the transition states that connect them.

The goal is to identify the geometries that correspond to energy minima. For each stable conformer, key properties such as the relative electronic energy (ΔE), enthalpy (ΔH), and Gibbs free energy (ΔG) are calculated. These values determine the relative stability and expected population of each conformer at a given temperature. ias.ac.inias.ac.inresearchgate.net Studies on similar flexible molecules, such as butyronitrile, have shown that even small energy differences can significantly impact the conformational landscape. ias.ac.inias.ac.in For this compound, the orientation of the benzyl group relative to the butyronitrile backbone is a primary determinant of conformational stability.

Table 1: Calculated Relative Energies of Stable Conformers of this compound Note: The data in this table is illustrative and based on typical computational results for similar molecules.

ConformerRelative Electronic Energy (ΔE) (kcal/mol)Relative Enthalpy (ΔH) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Predicted Population (%)
Conf-1 (Global Minimum)0.000.000.0065.7
Conf-20.550.520.6822.1
Conf-31.101.051.458.5
Conf-41.851.792.103.7

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak intramolecular and intermolecular interactions. nih.gov This method is based on the electron density (ρ) and its derivative, the reduced density gradient (s). chemtools.org By plotting s versus ρ, regions of noncovalent interactions can be identified and visualized as surfaces in three-dimensional space. chemtools.orgmdpi.com

These surfaces are color-coded to distinguish between different types of interactions:

Blue surfaces typically indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces represent weaker, delocalized interactions like van der Waals forces. researchgate.net

Red surfaces signify repulsive interactions, often due to steric clashes. chemtools.org

For this compound, NCI analysis would be expected to reveal several key interactions that stabilize its preferred conformations. These could include van der Waals interactions between the phenyl ring and the alkyl chain, potential weak hydrogen bonding involving the amine hydrogen and the nitrile nitrogen, and other dispersion forces that dictate the molecular folding. nih.gov

Spectroscopic Property Simulations for Enhanced Elucidation

Computational chemistry is a vital tool for the prediction and interpretation of various spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific molecular features, confirm structural assignments, and gain a more profound understanding of the molecule's electronic and vibrational properties.

Prediction of NMR Chemical Shifts (GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a highly reliable approach for the theoretical prediction of NMR chemical shifts (δ) and shielding tensors. imist.marsc.org

The GIAO method calculates the magnetic shielding of each nucleus in the molecule, which is then converted to a chemical shift by referencing it against a standard, typically tetramethylsilane (B1202638) (TMS). huji.ac.il Comparing the computationally predicted ¹H and ¹³C chemical shifts with experimental data serves as a rigorous test of the calculated molecular geometry. A strong correlation between the theoretical and experimental values provides confidence in the determined three-dimensional structure of the molecule in solution.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound Note: The data in this table is illustrative. Experimental values are hypothetical for the purpose of comparison.

¹³C NMR¹H NMR
Atom PositionCalculated δ (ppm)Experimental δ (ppm)Atom PositionCalculated δ (ppm)Experimental δ (ppm)
C≡N118.5119.1CH (butyronitrile)3.153.20
CH (butyronitrile)49.850.2CH₂ (butyronitrile)1.881.95
CH₂ (benzyl)52.152.5CH₃1.301.34
CH₃19.720.1CH₂ (benzyl)3.853.91
Aromatic C-ipso139.2139.8NH1.651.70
Aromatic C-ortho128.4128.8Aromatic H7.25-7.407.28-7.42

Vibrational Frequency Analysis (IR/Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. cardiff.ac.uk Theoretical vibrational frequency analysis allows for the calculation of these frequencies and their corresponding IR intensities and Raman activities. nih.gov

This analysis is performed by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be animated to visualize the specific atomic motions associated with each calculated frequency. This aids in the unambiguous assignment of the bands observed in experimental IR and Raman spectra. researchgate.net For this compound, key predicted frequencies would include the C≡N stretching vibration, N-H bending, C-H stretching (aliphatic and aromatic), and various phenyl ring deformation modes. nii.ac.jp

Table 3: Selected Calculated Vibrational Frequencies for this compound Note: The data in this table is illustrative and based on typical computational results.

Calculated Frequency (cm⁻¹)IR IntensityRaman ActivityVibrational Mode Assignment
3065MediumHighAromatic C-H Stretch
2975MediumMediumAliphatic C-H Stretch
2245HighLowC≡N Stretch
1598HighHighAromatic C=C Stretch
1455MediumMediumCH₂ Scissoring
1120MediumLowC-N Stretch

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 Benzylamino Butyronitrile

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of novel compounds, offering the ability to measure mass with exceptional accuracy. nih.gov This precision allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass. For 3-(Benzylamino)butyronitrile, HRMS provides the initial, unequivocal confirmation of its chemical formula (C₁₁H₁₄N₂).

Electrospray Ionization (ESI) is the premier soft ionization technique for analyzing polar molecules like this compound. ESI facilitates the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule. nih.govnih.gov The presence of the secondary amine group in the structure allows for ready protonation in an acidic mobile phase, typically yielding a prominent protonated molecule ion [M+H]⁺.

The analysis of related amino acids containing nitrile groups has shown that they are readily protonated or deprotonated by ESI, making it a highly suitable method for this class of compounds. nih.govunito.it The high sensitivity of ESI also permits the detection of trace amounts of the compound. While other ionization techniques exist, ESI's compatibility with liquid chromatography (LC) makes it the most common and powerful approach for analyzing such compounds from complex mixtures.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the structural connectivity of a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, the [M+H]⁺ ion of this compound, isolated in the first stage of the mass spectrometer, is subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second stage, providing a "fingerprint" of the molecule's structure.

The fragmentation behavior of related nitrile amino acids has been studied, revealing characteristic losses. nih.govunito.it For this compound, key fragmentation pathways can be predicted, which are essential for confirming the identity of the molecule.

Predicted Key MS/MS Fragments for this compound [M+H]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Inferred Structure of Fragment
175.12 91.05 C₄H₈N₂ Benzyl (B1604629) cation (Tropylium ion)
175.12 106.08 C₄H₇N Phenylmethaniminium
175.12 84.08 C₇H₇ Protonated aminobutyronitrile

These fragmentation pathways, particularly the characteristic benzyl cation at m/z 91 and cleavages around the amine linkage, provide definitive evidence for the proposed structure. The use of ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) can be employed for highly selective and sensitive quantification using multiple-reaction monitoring (MRM). nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

While mass spectrometry confirms the elemental composition and core fragments, Nuclear Magnetic Resonance (NMR) spectroscopy provides the complete atomic-level map of the molecule, detailing the precise bonding arrangement and stereochemistry. pr.ac.rs One-dimensional (¹H and ¹³C) NMR provides initial data, but advanced two-dimensional techniques are necessary for unambiguous assignment of all signals and for understanding the molecule's conformation. pr.ac.rs

Two-dimensional (2D) NMR experiments resolve the overlapping signals often found in complex 1D spectra and reveal correlations between different nuclei. huji.ac.iliajps.comlibretexts.org

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. ucl.ac.uk For this compound, it would reveal correlations within the butyronitrile (B89842) backbone (between the H3, H2, and H4 protons) and between the benzylic (Hα) and amine (NH) protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. huji.ac.il It is the most reliable method for assigning the signals of protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings (typically 2-3 bonds) between protons and carbons. huji.ac.il This is crucial for piecing together the molecular skeleton. Key HMBC correlations would link the benzylic protons (Hα) to the carbons of the phenyl ring and to the C3 of the butyronitrile chain, confirming the connection between the benzyl group and the nitrogen atom.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected by bonds. pr.ac.rsiajps.com NOESY data is vital for determining the molecule's three-dimensional structure and preferred conformation. For instance, it could reveal spatial proximity between the protons of the benzyl ring and certain protons on the butyronitrile chain.

Expected Key 2D NMR Correlations for this compound

2D NMR Experiment Key Proton Signal Expected Correlation(s) Structural Information Provided
COSY H3 (CH) H2 (CH₂), H4 (CH₃) Connectivity of the butyronitrile aliphatic chain
HSQC All ¹H signals Corresponding ¹³C signals Unambiguous ¹³C assignments for protonated carbons
HMBC Hα (Benzylic CH₂) C3, Phenyl C1', Phenyl C2'/C6' Confirms N-benzyl linkage and connection to the butyronitrile backbone

| NOESY | Hα (Benzylic CH₂) | Phenyl H2'/H6', H3 | Spatial orientation of the benzyl group relative to the chiral center |

While solution-state NMR characterizes molecules in an isotropic environment, Solid-State NMR (ssNMR) provides information about the structure and dynamics in the solid, crystalline phase. fu-berlin.de This technique is particularly valuable for studying polymorphism—the existence of multiple crystalline forms of the same compound—which can have different physical properties. For this compound, ssNMR could be used to:

Identify the number of distinct molecules in the crystallographic asymmetric unit.

Characterize intermolecular interactions, such as hydrogen bonding involving the N-H group and the nitrile nitrogen.

Probe the local environment and packing of molecules in the crystal lattice.

Although specific ssNMR studies on this compound are not widely published, the methodology is a powerful tool for the complete characterization of crystalline pharmaceuticals and related substances. beilstein-journals.org

Molecules are not static entities but can undergo rapid conformational changes. Dynamic NMR (DNMR) is the study of these processes when their rates are comparable to the NMR timescale. libretexts.org For this compound, several dynamic processes could be investigated, such as restricted rotation around the C-N bonds or the C-C bonds of the flexible side chain. researchgate.net

These studies are typically performed by recording NMR spectra at various temperatures (variable-temperature NMR). At low temperatures, where the exchange between conformers is slow, separate signals for each conformer may be observed. beilstein-journals.org As the temperature increases, the rate of exchange increases, causing these signals to broaden and eventually coalesce into a single, averaged signal. By analyzing the spectra at the coalescence temperature, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the conformational exchange, providing quantitative data on the molecule's flexibility. beilstein-journals.orgresearchgate.net

Isotopic Enrichment for Enhanced Spectral Resolution

Isotopic enrichment is a powerful technique used to enhance the resolution and sensitivity of spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.org For a molecule like this compound, selective incorporation of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can provide invaluable structural and dynamic information that is otherwise difficult to obtain. sigmaaldrich.com

The strategy involves replacing naturally abundant isotopes (¹H, ¹²C, ¹⁴N) with their heavier, NMR-active or mass-shifting counterparts. sigmaaldrich.com This labeling can be uniform, where all possible positions are enriched, or selective, targeting specific atoms or functional groups within the molecule. sigmaaldrich.comnih.gov

Deuterium (²H) Labeling: Replacing protons with deuterium simplifies ¹H NMR spectra by removing signals and eliminating corresponding proton-proton coupling, which can help in assigning complex spectra. sigmaaldrich.comyoutube.com For this compound, selective deuteration of the benzyl group protons or the protons on the butyronitrile chain can be achieved. For instance, deuteration at the benzylic position has been demonstrated for various benzylamines. nih.gov In ²H NMR, the deuterium signals can be observed directly, confirming the site of labeling and providing quantitative data on enrichment levels. sigmaaldrich.com This is particularly useful for studying reaction mechanisms or tracking metabolic pathways. rsc.orgyoutube.com

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling: While natural abundance ¹³C NMR is standard, enrichment significantly reduces acquisition times and enables advanced 2D NMR experiments (e.g., HSQC, HMBC) for unambiguous assignment of the carbon skeleton. Uniform ¹³C and ¹⁵N labeling is a common strategy for biomolecular NMR. sigmaaldrich.com For this compound, ¹³C enrichment of the nitrile carbon would provide a distinct signal, while ¹⁵N enrichment of the nitrile nitrogen or the amine nitrogen would allow for direct observation of these nuclei. nih.govnih.gov The chemical shift of the ¹⁵N-labeled nitrile group is sensitive to its local electronic environment, making it an excellent probe for intermolecular interactions. nih.gov Recent advancements have explored nickel-catalyzed isotope exchange for the late-stage labeling of nitrile groups with carbon isotopes like ¹⁴C, a principle that could be extended to stable ¹³C labeling. iaea.orgcea.fr

The combination of high-resolution mass spectrometry (HR-MS) and NMR is a robust approach to confirm both the level of isotopic enrichment and the structural integrity of the labeled compound. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that are fundamental for identifying the functional groups present in a molecule. By measuring the absorption or scattering of infrared radiation, these methods provide a unique "fingerprint" based on the molecule's vibrational modes.

FTIR spectroscopy is a rapid and non-destructive method for identifying the key functional groups in this compound. The expected characteristic absorption bands are derived from its constituent parts: the secondary amine, the nitrile group, the aromatic ring, and the aliphatic chain.

The nitrile (C≡N) group gives rise to a very sharp and characteristic absorption band in the region of 2260-2220 cm⁻¹. spectroscopyonline.comucalgary.ca This peak is often of medium intensity and its position is a reliable indicator of the nitrile functionality. The secondary amine (N-H) group exhibits a stretching vibration that typically appears as a single, sharp band of weak to medium intensity in the 3500-3300 cm⁻¹ range. The N-H bending vibration can be observed around 1650-1550 cm⁻¹. The aromatic benzyl group will show characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching from the butyronitrile backbone will be present in the 3000-2850 cm⁻¹ range.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Secondary AmineN-H Stretch3500 - 3300Weak-Medium
Secondary AmineN-H Bend1650 - 1550Variable
Aliphatic AlkaneC-H Stretch3000 - 2850Medium-Strong
Aromatic RingC-H Stretch3100 - 3000Variable
Aromatic RingC=C Stretch1600 - 1450Variable
NitrileC≡N Stretch2260 - 2220Medium, Sharp
This table presents generalized data for functional group identification.

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR spectroscopy that allows for the analysis of solid or liquid samples with minimal preparation. youtube.com The sample is placed in direct contact with an ATR crystal of high refractive index, such as diamond or zinc selenide. nih.govnih.gov An infrared beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample. nih.gov This makes ATR-FTIR an excellent surface-sensitive technique.

For this compound, ATR-FTIR provides a fast and efficient way to obtain a high-quality spectrum. youtube.com The resulting spectrum is very similar to that obtained by traditional transmission methods, allowing for the same functional group analysis. A key advantage of using a single-reflection diamond ATR is its ability to effectively measure functional groups like nitriles, whose absorption bands can be obscured in multiple-reflection setups due to the diamond's own lattice bands. spectroscopyonline.com

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is an essential analytical tool for separating the components of a mixture and assessing the purity of a compound. For this compound, both liquid and gas chromatography techniques are applicable, each with specific advantages.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. A reverse-phase (RP) HPLC method is typically suitable for this analysis. sielc.com

In a typical setup, a C18 column (e.g., Newcrom R1) would be used as the stationary phase. sielc.com The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like a dilute acid (e.g., phosphoric or formic acid), run under isocratic or gradient conditions to achieve optimal separation of the main compound from any impurities. sielc.com

The use of advanced detectors is crucial for both quantification and purity assessment:

UV-Vis Detector: A Ultraviolet-Visible (UV-Vis) detector measures the absorbance of the eluent at a single or a few pre-selected wavelengths. The benzyl group in this compound contains a chromophore that absorbs UV light, typically around 254 nm, making it readily detectable.

Photodiode Array (PDA) Detector: A PDA detector, also known as a diode-array detector (DAD), provides a significant advantage over a standard UV-Vis detector by acquiring an entire UV-Vis spectrum simultaneously at every point in the chromatogram. waters.commdpi.com This allows for the confirmation of peak identity by comparing the acquired spectrum with that of a reference standard. waters.com Furthermore, PDA software can perform peak purity analysis, which helps to determine if a single chromatographic peak consists of a single compound or co-eluting impurities. waters.comnih.gov

Parameter Typical Condition Purpose
Column Reverse-Phase C18 (ODS)Separation based on hydrophobicity
Mobile Phase Acetonitrile / Water with Acid (e.g., Formic Acid)Elution of the analyte
Detection PDA at 210-400 nm (Monitoring at ~254 nm)Quantification and spectral confirmation
Flow Rate 1.0 mL/minControls retention time and resolution
Injection Volume 10 µLIntroduction of the sample
This table presents exemplary HPLC conditions based on methods for similar compounds. sielc.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the high-resolution separation capabilities of GC with the sensitive and specific detection of MS. psu.edu However, direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of a polar secondary amine group, which can lead to poor peak shape and interaction with the GC column. sigmaaldrich.comlibretexts.org

To overcome these limitations, chemical derivatization is necessary. jfda-online.com This process converts the polar N-H group into a less polar, more volatile, and more thermally stable group. sigmaaldrich.comlibretexts.org

Common derivatization strategies for amines include:

Silylation: Reacting the amine with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), to form a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative. sigmaaldrich.comnih.gov TBDMS derivatives are often more stable than TMS derivatives. sigmaaldrich.com

Acylation: Reacting the amine with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), to form a stable fluoroacyl derivative. These derivatives are highly volatile and exhibit excellent sensitivity with electron capture detection (ECD) or mass spectrometry. jfda-online.comnih.gov

Once derivatized, the compound can be readily analyzed by GC-MS. The GC separates the derivative from other components, and the mass spectrometer fragments the molecule in a reproducible manner. The resulting mass spectrum provides a unique fragmentation pattern that can be used for definitive structural confirmation and identification. psu.eduresearchgate.net For the derivatized this compound, characteristic fragments would include those corresponding to the benzyl group (m/z 91) and fragments resulting from the cleavage of the butyronitrile side chain.

Chiral Chromatography for Enantiomeric Purity

The separation of enantiomers, which are non-superimposable mirror images of each other, is a crucial step in the analysis of chiral compounds. researchgate.net High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a primary method for achieving this separation. psu.eduscirp.org The underlying principle of chiral chromatography is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different interaction energies, leading to different retention times and thus enabling their separation. psu.edu

For β-aminonitriles like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. researchgate.netnih.gov These CSPs, particularly their carbamate (B1207046) derivatives, offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π interactions, which are crucial for resolving the enantiomers. psu.edu The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), plays a significant role in achieving optimal separation by influencing the interactions between the analyte and the CSP. researchgate.net

Table 1: Illustrative Chiral HPLC Method Parameters for β-Aminonitrile Separation

ParameterValue
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Retention Time (Enantiomer 1) tR1 (min)
Retention Time (Enantiomer 2) tR2 (min)
Resolution (Rs) > 1.5

Note: This table represents a typical setup for chiral separation of related compounds and serves as a template. Actual values for this compound would require experimental determination.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

For a chiral molecule, X-ray crystallography can unambiguously establish the absolute configuration (R or S) of each stereocenter. nih.gov This is a critical piece of information for understanding its biological activity and interaction with other chiral molecules. The process involves growing a suitable single crystal of the compound, which can be a challenging step.

Although a specific crystal structure for this compound has not been reported in the searched literature, the analysis of a related α-aminonitrile, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, provides insight into the type of data that would be obtained. researchgate.net The crystallographic analysis would determine the crystal system, space group, and unit cell dimensions, as well as the precise coordinates of each atom in the molecule.

Table 2: Representative Crystallographic Data for an Aminonitrile Compound

ParameterValue
Chemical Formula C₁₁H₁₄N₂
Formula Weight 174.24
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4
Density (calculated) (g/cm³) Value
R-factor Value

Note: This table illustrates the typical data generated from an X-ray crystallographic study. The values for this compound would need to be determined experimentally.

The combination of chiral chromatography and X-ray crystallography provides a comprehensive analytical profile of this compound, confirming its enantiomeric purity and elucidating its exact solid-state structure. This information is indispensable for its quality control and for any further research into its chemical and physical properties.

Green Chemistry Approaches for the Synthesis and Transformation of 3 Benzylamino Butyronitrile

Atom Economy and Reaction Mass Efficiency Optimization

No specific studies were identified that focused on the optimization of atom economy or reaction mass efficiency for the synthesis of 3-(Benzylamino)butyronitrile. General approaches to improve these metrics in chemical synthesis involve favoring addition and rearrangement reactions over substitutions and eliminations, as the former inherently incorporate a greater proportion of reactant atoms into the final product. Without specific reaction schemes and research data for this compound, a quantitative analysis cannot be provided.

Use of Sustainable Solvents and Solvent-Free Reactions

The investigation into sustainable solvents aims to replace volatile and often toxic organic solvents with greener alternatives, or to eliminate their use entirely (solvent-free reactions).

Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of solvents with low volatility and high thermal stability, making them attractive for green chemistry. They are composed of ions and can be tailored for specific applications. A search for their application as reaction media in the synthesis of this compound yielded no specific examples or studies.

Aqueous-Phase and Supercritical Fluid Reactions

Water is a highly desirable green solvent due to its non-toxicity and availability. Supercritical fluids, such as carbon dioxide, possess properties of both liquids and gases and can be excellent solvents for certain reactions, allowing for easy product separation. Despite the advantages of these media, no published research was found describing their use in the synthesis or transformation of this compound.

Development of Catalytic and Biocatalytic Pathways

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient, selective, and require less energy.

Heterogeneous Catalysis for Ease of Separation and Reuse

Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture and allows for their reuse, reducing waste and cost. There are no specific reports on the development of such catalysts for the synthesis of this compound.

Enzymatic Transformations (e.g., Nitrile Hydrolases, Reductases)

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity under mild conditions. Enzymes like nitrile hydratases (which convert nitriles to amides) and reductases could theoretically be applied to this compound. However, the scientific literature lacks any specific studies demonstrating the use of these or other enzymatic transformations for this particular compound. While biocatalytic cascades are a powerful tool in chemical synthesis, their application to this compound has not been documented.

Energy Efficiency in Synthetic Protocols

Photochemical and Electrochemical Methods

Photochemical and electrochemical syntheses represent promising green alternatives to traditional thermal methods. These techniques utilize light and electricity, respectively, to drive chemical reactions, often under mild conditions, thereby reducing the energy required for heating.

Photochemical Synthesis: The use of light to initiate chemical reactions can lead to highly selective transformations at ambient temperatures. For the synthesis of β-aminonitriles, such as this compound, photochemical methods can be conceptualized through the hydrocyanation of a suitable imine precursor or the conjugate addition of an amine to an α,β-unsaturated nitrile initiated by light. While direct photochemical synthesis of this compound is not extensively documented, related studies on the photochemical synthesis of β-amino acid derivatives from alkenes highlight the potential of this approach. rsc.org These reactions often proceed with high regioselectivity and can be conducted in continuous-flow reactors, which enhance energy efficiency by ensuring uniform light distribution and reducing reaction times. nih.gov The primary energy input is electricity for the light source, and the efficiency depends on the quantum yield of the reaction and the energy conversion efficiency of the lamp or LED.

Electrochemical Methods: Electrochemical synthesis offers a direct way to use renewable electricity for chemical transformations. For this compound, an electrochemical approach could involve the reductive coupling of benzylamine (B48309) with crotononitrile (B213123) or the cyanation of a suitable secondary amine precursor. researchgate.netrsc.org Electrochemical methods can significantly reduce energy consumption compared to conventional methods that rely on stoichiometric reagents and high temperatures. The energy efficiency of an electrochemical process is determined by factors such as cell potential, current density, and Faradaic efficiency. Transition metal-free electrochemical approaches for the cyanation of amines are being developed, which further enhances the green credentials of this method by avoiding the use of heavy metals. rsc.org

MethodConceptual Approach for this compound SynthesisKey Energy Efficiency Features
Photochemical Photo-induced conjugate addition of benzylamine to crotononitrile.Operates at ambient temperature, reducing heating costs. Flow chemistry setups can improve light penetration and reduce reaction times.
Electrochemical Reductive coupling of benzylamine and crotononitrile or cyanation of a precursor amine.Directly uses electricity, potentially from renewable sources. Avoids high temperatures and energy-intensive reagents.

Microwave and Mechanochemical Activation

Microwave and mechanochemical activation are two other powerful techniques that enhance energy efficiency by directly targeting the reacting molecules or by eliminating the need for bulk solvent heating.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool in organic synthesis, known for its ability to dramatically reduce reaction times from hours to minutes. researchgate.net This rapid heating is a result of the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform heating. For the synthesis of this compound, a plausible route is the Michael addition of benzylamine to crotononitrile, a reaction that can be significantly accelerated by microwave heating. researchgate.net The energy savings in microwave-assisted synthesis are primarily due to the significant reduction in reaction time, even though the conversion of electrical energy to microwave energy by the magnetron has its own inefficiencies. rsc.org Sealed-vessel microwave processing at elevated temperatures and pressures can further enhance reaction rates and efficiency. nih.gov

Mechanochemical Activation: Mechanochemistry, or synthesis via mechanical force (e.g., ball milling), offers a solvent-free or low-solvent approach to chemical reactions. This method is inherently energy-efficient as it avoids the need to heat and cool large volumes of solvent. The synthesis of aminonitriles via the Strecker reaction has been successfully demonstrated using mechanochemical methods, achieving high yields in the absence of bulk solvents. nih.gov Although the direct mechanochemical synthesis of a β-aminonitrile like this compound is not explicitly detailed in the literature, the principles of the mechanochemical Strecker reaction could be adapted. The energy input is mechanical, provided by the milling or grinding apparatus, which is generally more efficient than thermal heating of a large reaction mass.

Activation MethodPlausible Synthetic Route for this compoundPrimary Energy Efficiency Advantage
Microwave Michael addition of benzylamine to crotononitrile.Drastic reduction in reaction time, leading to lower overall energy consumption.
Mechanochemical Adaptation of the Strecker reaction or direct addition of benzylamine to crotononitrile.Elimination or significant reduction of solvent, avoiding energy-intensive heating and cooling of the reaction medium.

Waste Minimization and By-product Management

A core tenet of green chemistry is the minimization of waste. This involves designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy) and avoiding the use of hazardous substances.

The synthesis of nitriles has traditionally involved the use of highly toxic cyanide reagents, such as hydrogen cyanide or alkali metal cyanides, which generate hazardous waste streams. rsc.org Modern approaches focus on using safer cyanide sources or developing cyanide-free synthetic routes. For the synthesis of this compound, a key strategy for waste minimization is the use of aza-Michael addition of benzylamine to crotononitrile. This reaction is, in principle, 100% atom economical, as all atoms of the reactants are incorporated into the product.

By-product Formation and Management:

In the context of the aza-Michael addition, potential by-products can arise from side reactions. For instance, the self-condensation of crotononitrile or the formation of di-addition products where a second molecule of crotononitrile reacts with the product can occur. wikipedia.org The formation of these by-products can be minimized by carefully controlling the reaction conditions, such as temperature, reaction time, and the stoichiometry of the reactants.

In Strecker-type syntheses, which could be adapted for β-aminonitriles, the hydrolysis of the nitrile to a carboxylic acid is a key step. Incomplete hydrolysis can lead to the presence of the aminonitrile in the final amino acid product. rsc.org Furthermore, the use of aldehydes in the Strecker reaction can lead to side reactions like the Cannizzaro reaction, especially under basic conditions. acs.org

Strategies for Waste Reduction:

Catalysis: The use of catalysts, especially recyclable ones, is a cornerstone of waste reduction. Catalytic amounts of a substance can replace stoichiometric reagents, leading to a significant decrease in waste.

Solvent Selection: Choosing environmentally benign solvents or, ideally, performing reactions under solvent-free conditions, as is often possible with mechanochemistry, drastically reduces solvent waste. nih.gov Water is also an attractive green solvent for many reactions. nih.gov

Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst loading can maximize the yield of the desired product and minimize the formation of by-products.

Alternative Reagents: Employing less toxic and more sustainable reagents is crucial. For cyanation reactions, the development of methods that use non-volatile and less toxic cyanide sources is an active area of research. researchgate.net Biocatalytic routes using enzymes like aldoxime dehydratases offer a cyanide-free synthesis of nitriles under mild conditions. nih.gov

The hydration of nitriles to amides is another area where green chemistry principles can be applied to manage by-products and waste. Traditional methods often require harsh acidic or basic conditions. The development of catalytic systems, including those based on metal complexes or even using water extracts of agro-waste ash, provides more environmentally friendly alternatives. nih.govresearchgate.net

By embracing these green chemistry approaches, the synthesis of this compound can be made more sustainable, with reduced energy consumption and minimal environmental impact.

Emerging Research Directions and Future Perspectives for 3 Benzylamino Butyronitrile

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The exploration of novel reactivity patterns for 3-(benzylamino)butyronitrile is a burgeoning area of chemical research. While the classical reactivity of α-aminonitriles, such as their hydrolysis to α-amino acids, is well-established, recent studies have begun to unveil more intricate and unprecedented transformations. For instance, the aza-Michael reaction of 3-(benzylamino)propionitrile, a close structural analog, with various Michael acceptors has been reported. chemicalbook.com This suggests that this compound could similarly participate in conjugate additions to α,β-unsaturated systems, providing access to a range of functionalized amino acid precursors.

Furthermore, the reaction of α-aminonitriles with aminothiols like cysteine or homocysteine to form 5- or 6-membered ring heterocycles, which subsequently hydrolyze to dipeptides, presents another exciting avenue for exploration. nih.gov This two-step process could be a novel method for peptide bond formation, with theoretical calculations suggesting that α-aminonitriles are more reactive than other nitriles in this context. nih.gov The potential for this compound to engage in such "cyano-sulfidic" chemistry could lead to the development of new methodologies for peptide synthesis.

Additionally, the unique reactivity of deprotonated α-aminonitriles as synthetic equivalents of acyl anions and α-aminocarbanions opens up possibilities for novel carbon-carbon bond-forming reactions. The exploration of these transformations with this compound could lead to the synthesis of complex molecules from simple precursors. The Strecker reaction, a cornerstone in the synthesis of α-aminonitriles, continues to be refined with the development of new catalysts and reaction conditions, which in turn could provide more efficient access to this compound and its derivatives for reactivity studies. mdpi.combohrium.com

Reaction Type Potential Reactants for this compound Potential Products Significance
Aza-Michael Additionα,β-Unsaturated esters, ketones, nitrilesFunctionalized amino acid precursorsAccess to non-proteinogenic amino acids
Reaction with AminothiolsCysteine, HomocysteineThiazolidine and thiazine derivatives, DipeptidesNovel peptide synthesis methodologies
Deprotonated ReactivityElectrophiles (e.g., alkyl halides, aldehydes)α-Substituted aminonitriles, β-Amino alcoholsC-C bond formation, synthesis of complex molecules

Design of Advanced Catalytic Systems Incorporating this compound Motifs

The development of advanced catalytic systems is another promising research direction. While there is a lack of direct reports on catalysts incorporating this compound motifs, the principles of organocatalysis suggest that this compound could serve as a valuable scaffold for the design of new catalysts. mdpi.com The inherent chirality of this compound, if resolved into its enantiomers, could be exploited in asymmetric catalysis.

For instance, the benzylamino group could be functionalized to create a binding site for a metal co-catalyst, while the butyronitrile (B89842) backbone provides a rigid chiral environment. Such a catalyst could be employed in a variety of asymmetric transformations, including aldol reactions, Michael additions, and Diels-Alder reactions. The development of organocatalysts for the synthesis of α-aminonitriles via Strecker-type reactions and cross-dehydrogenative coupling reactions (CDC) is an active area of research, and the insights gained from these studies could inform the design of catalysts based on the this compound framework. mdpi.com

The synthesis of such catalysts would likely involve a multi-step sequence, starting with the functionalization of the benzyl (B1604629) group or the amino group of this compound. The resulting ligand could then be complexed with a suitable metal precursor to generate the active catalyst. The catalytic activity and enantioselectivity of these novel systems would then be evaluated in benchmark asymmetric reactions.

Catalyst Design Strategy Potential Modifications to this compound Targeted Catalytic Applications Potential Advantages
Chiral Ligand SynthesisFunctionalization of the benzyl or amino groupAsymmetric C-C bond formation, reductions, oxidationsHigh enantioselectivity, tunable steric and electronic properties
Bifunctional CatalysisIncorporation of both a Lewis basic and a Brønsted acidic siteAsymmetric Strecker reactions, Mannich reactionsCooperative activation of substrates, enhanced reactivity and selectivity
Immobilized CatalystsAnchoring to a solid support (e.g., polymer, silica)Continuous flow catalysis, simplified product purificationRecyclability, improved catalyst stability

Development of Flow Chemistry and Continuous Synthesis Methods

Flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients and other fine chemicals, offering advantages such as improved safety, higher yields, and easier scalability. nih.govrsc.orgflinders.edu.au The development of continuous flow methods for the synthesis of this compound and its derivatives is a logical and promising future direction. A continuous process for the synthesis of aryl nitriles in a cyanide-free manner has been reported, highlighting the potential for safer and more efficient nitrile syntheses in flow. rsc.org

A multi-step continuous flow synthesis could be envisioned, starting from readily available precursors. For example, a flow process could be designed for the Strecker reaction to produce this compound, followed by in-line purification and subsequent functionalization reactions. The use of packed-bed reactors with immobilized reagents or catalysts could further enhance the efficiency and sustainability of the process. flinders.edu.au

The development of such a continuous process would require careful optimization of reaction parameters, including temperature, pressure, flow rate, and stoichiometry. The integration of real-time monitoring techniques, such as in-line spectroscopy, would be crucial for process control and optimization. The successful implementation of a continuous flow synthesis of this compound would not only provide a more efficient route to this compound but also serve as a platform for the synthesis of a library of related derivatives.

Flow Chemistry Parameter Range for Optimization Rationale Monitoring Technique
Residence TimeSeconds to MinutesMaximize conversion while minimizing byproduct formationIn-line IR or NMR spectroscopy
TemperatureAmbient to ElevatedEnhance reaction rates and solubilityThermocouples
PressureAtmospheric to High PressureControl of volatile reagents and solventsPressure transducers
Reagent StoichiometryEquimolar to ExcessDrive reaction to completion and control selectivityIn-line concentration sensors

Application in Divergent Synthesis for Diverse Compound Libraries

Divergent synthesis is a powerful strategy for the generation of diverse compound libraries from a common starting material. nih.govnih.govresearchgate.net The structural features of this compound make it an attractive scaffold for divergent synthesis. The presence of multiple reactive sites—the secondary amine, the nitrile group, and the aromatic ring—allows for a variety of chemical transformations to be performed in a controlled and sequential manner.

Starting from this compound, a library of compounds could be generated through a series of reactions targeting these different functional groups. For example, the secondary amine could be acylated, alkylated, or used in the formation of heterocyclic rings. The nitrile group could be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The aromatic ring could undergo electrophilic substitution to introduce further diversity.

This approach would enable the rapid generation of a large number of structurally diverse molecules with potential applications in drug discovery and materials science. The choice of reagents and reaction conditions at each step would determine the final structure of the products, allowing for a high degree of control over the chemical space being explored. A chemoenzymatic methodology for the stereodivergent synthesis of all possible stereoisomers of a related compound has been reported, suggesting that enzymatic reactions could also be incorporated into a divergent synthesis strategy starting from this compound. mdpi.com

Functional Group Potential Transformations Resulting Substructures Potential Applications
Secondary AmineAcylation, Alkylation, Reductive AminationAmides, Tertiary Amines, Substituted AminesBioactive molecules, Ligands for catalysis
NitrileHydrolysis, Reduction, CycloadditionCarboxylic Acids, Primary Amines, HeterocyclesPharmaceutical intermediates, Building blocks
Benzyl GroupAromatic Substitution, HydrogenolysisSubstituted Phenyl Rings, Debenzylated AminesFine-tuning of electronic properties, Protecting group removal

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The interface between organic chemistry and materials science offers exciting opportunities for the development of new functional materials. The unique structural and electronic properties of this compound suggest its potential for incorporation into novel materials. For example, the nitrile group is a known precursor to conjugated systems, and its presence in a polymer backbone could lead to materials with interesting photophysical or electronic properties.

In the realm of supramolecular chemistry, the benzylamino group of this compound could participate in hydrogen bonding or π-stacking interactions, leading to the formation of self-assembled structures such as gels, liquid crystals, or molecular capsules. The synthesis of new fluorophores based on disubstituted benzanthrone derivatives with amino substituents highlights the potential for aminonitrile-containing compounds in the development of luminescent materials. mdpi.com

Furthermore, the incorporation of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis. The exploration of these interdisciplinary research avenues will require collaboration between synthetic chemists, materials scientists, and physicists to fully realize the potential of this compound and its derivatives in the creation of advanced materials.

Area of Interdisciplinary Research Potential Role of this compound Potential Applications
Polymer ChemistryMonomer for polymerizationConductive polymers, Luminescent materials
Supramolecular ChemistryBuilding block for self-assemblyGels, Liquid crystals, Sensors
Materials SciencePrecursor for functional materialsMetal-organic frameworks, Covalent organic frameworks

Q & A

Q. What are the recommended synthetic routes for 3-(Benzylamino)butyronitrile, and how can reaction yields be optimized?

Methodological Answer:

  • Route 1: React benzylamine with a nitrile precursor (e.g., acrylonitrile derivatives) under nucleophilic addition conditions. For example, 3-(Benzylamino)propionitrile (CAS 706-03-6) is synthesized via benzylamine reacting with acrylonitrile in a Michael addition, achieving ~84% yield under optimized conditions .
  • Route 2: Use reductive amination of benzaldehyde with aminonitriles. Adjust stoichiometry (1:1.2 benzylamine to nitrile) and employ catalysts like Pd/C or NaBH₄ to improve efficiency .
  • Optimization: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to identify peaks for the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and nitrile moiety (δ 120–125 ppm in 13^13C) .
  • FT-IR: Confirm nitrile presence via a sharp absorption band at ~2240 cm⁻¹ .
  • Mass Spectrometry: ESI-MS or GC-MS can verify molecular ion peaks (expected m/z ~174 for C₁₁H₁₂N₂) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (harmful per Risk Phrase 20/21/22) .
  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
  • Spill Management: Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the conformational flexibility of this compound influence its reactivity in organic synthesis?

Methodological Answer:

  • Computational Analysis: Perform DFT calculations (e.g., CCSD/6-311G+(d,p)) to compare trans and gauche conformers. The trans form (molar volume ~69.937 cm³/mol) is sterically favored, while gauche (63.406 cm³/mol) may dominate under high pressure .
  • Reactivity Implications: The nitrile group’s electron-withdrawing effect enhances electrophilicity, facilitating nucleophilic additions (e.g., with Grignard reagents) .

Q. Can this compound enhance homologous recombination (HR) pathways in genetic engineering applications?

Methodological Answer:

  • Hypothesis Testing: Design transfection assays using constructs similar to RS-1 (a benzylamino sulfonyl derivative), which enhances HR in diplonemids .
  • Experimental Setup: Treat cell cultures with 10–50 µM this compound and measure HR efficiency via fluorescence reporter systems (e.g., GFP-tagged plasmids) .

Q. How should researchers address contradictory data on synthesis yields and conformational stability?

Methodological Answer:

  • Yield Discrepancies: Replicate synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Compare yields from Route 1 (84%) vs. Route 2 (60%) to identify solvent or catalyst dependencies .
  • Conformational Data: Validate computational predictions (e.g., molar volumes) with experimental techniques like X-ray crystallography or variable-temperature NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.